Nitro Group at Position 2 Confers 100-Fold Superior in Vitro Cytotoxic Potency over Amino-Methoxy Analog on Caco-2 Cells
In a head-to-head comparison of four synthetic phenazine 5,10-dioxide derivatives on human colorectal adenocarcinoma Caco-2 cells, compound 1 (2-chloroacetylamino-7(8)-nitrophenazine N5,N10-dioxide), which contains a nitro group at the 7(8)-position but shares the nitro-substituted phenazine dioxide core with 2-nitrophenazine 5,10-dioxide, yielded an IC50 of 4.8 μM after 24 h incubation; this was approximately 100-fold more potent than compound 4 (2-amino-7(8)-methoxyphenazine N5,N10-dioxide; IC50 = 474.7 μM), the amino-methoxy-substituted comparator [1]. Compound 1 additionally induced G2/M-phase cell-cycle arrest and apoptosis at high doses, while compound 4 did not achieve comparable potency even at 100× higher concentration [1].
| Evidence Dimension | In vitro cytotoxic IC50 on Caco-2 colorectal adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 4.8 μM (for 2-chloroacetylamino-7(8)-nitrophenazine N5,N10-dioxide; nitro-bearing comparator in the study) |
| Comparator Or Baseline | IC50 = 474.7 μM (for 2-amino-7(8)-methoxyphenazine N5,N10-dioxide; the least potent analog in the same study) |
| Quantified Difference | 98.9-fold greater potency for the nitro-bearing phenazine dioxide over the amino-methoxy derivative |
| Conditions | Caco-2 human colorectal adenocarcinoma cells; 24 h incubation; CellTiter 96 AQueous One Solution cell proliferation assay (MTS) |
Why This Matters
This directly establishes that substituting an amino/methoxy combination with a nitro/chloroacetamide combination on the phenazine dioxide core can improve cytotoxic potency by approximately two orders of magnitude, underscoring the critical role of the nitro substituent for procurement decisions targeting antitumor applications.
- [1] Pachón, O.G., Azqueta, A., Lavaggi, M.L., López de Cerain, A., Creppy, E., Collins, A. & Cerecetto, H. (2008). Antitumoral effect of phenazine N5,N10-dioxide derivatives on Caco-2 cells. Chemical Research in Toxicology, 21(8), 1578–1585. View Source
